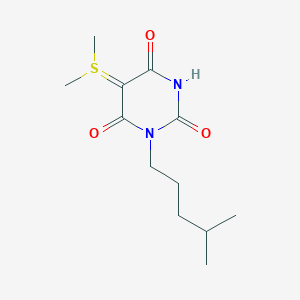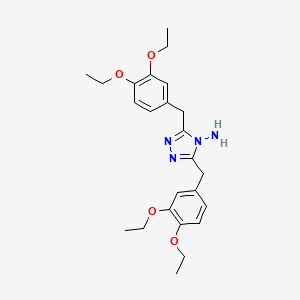
5-(Dimethylsulfonio)-3-(4-methylpentyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylsulfonio)-3-(4-methylpentyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate is a complex organic compound with a unique structure that includes a sulfonium group, a methylpentyl side chain, and a tetrahydropyrimidin-4-olate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfonio)-3-(4-methylpentyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate typically involves multiple steps, including the formation of the tetrahydropyrimidin-4-olate core, the introduction of the methylpentyl side chain, and the addition of the dimethylsulfonium group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfonio)-3-(4-methylpentyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate undergoes several types of chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonium group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 5-(Dimethylsulfonio)-3-(4-methylpentyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its versatility makes it valuable for creating innovative products and improving existing technologies.
Mechanism of Action
The mechanism of action of 5-(Dimethylsulfonio)-3-(4-methylpentyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate involves its interaction with specific molecular targets. The sulfonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. The methylpentyl side chain and tetrahydropyrimidin-4-olate core contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Dimethylsulfonio)-3-(4-methylpentyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate is unique due to its combination of a sulfonium group, a methylpentyl side chain, and a tetrahydropyrimidin-4-olate core. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H20N2O3S |
|---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
5-(dimethyl-λ4-sulfanylidene)-1-(4-methylpentyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3S/c1-8(2)6-5-7-14-11(16)9(18(3)4)10(15)13-12(14)17/h8H,5-7H2,1-4H3,(H,13,15,17) |
InChI Key |
RZCPGEXKALQMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCN1C(=O)C(=S(C)C)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11511508.png)

![N-[2-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide](/img/structure/B11511520.png)
![N-(3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide](/img/structure/B11511524.png)
![1-(piperidin-1-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11511527.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11511529.png)
![N-{2,5-diethoxy-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]phenyl}benzamide](/img/structure/B11511536.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,2-dimethylpropan-1-amine](/img/structure/B11511544.png)
![(4E)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11511545.png)
![3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11511552.png)
![1-{2-hydroxy-3-[(1Z)-2-hydroxy-3,3-dimethylbut-1-en-1-yl]-2H-1,4-benzoxazin-2-yl}-3,3-dimethylbutan-2-one](/img/structure/B11511555.png)
![ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11511559.png)
![(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11511566.png)
![N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide](/img/structure/B11511575.png)
